

VX-702 isolated perfused rat kidney IPRK model

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Compound Focus: **Vx-702**

CAS No.: 745833-23-2

Cat. No.: S548806

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VX-702: Introduction & Properties

VX-702 is a potent, selective, third-generation, ATP-competitive inhibitor of the p38 α mitogen-activated protein kinase (MAPK) [1] [2]. It was investigated as an oral agent for conditions like rheumatoid arthritis. The IPRK model is valuable for characterizing the renal excretion profile of new chemical entities without interference from systemic variables [3].

The table below summarizes the core chemical and pharmacological properties of **VX-702**:

Property	Description
CAS Number	479543-46-9 [1]
Molecular Formula	C ₁₉ H ₁₂ F ₄ N ₄ O ₂ [1]
Molecular Weight	404.3 g/mol [1]
Mechanism of Action	Selective, ATP-competitive p38 α MAPK inhibitor [1] [2]
IC ₅₀ (p38 α MAPK)	4 - 20 nM [1]
Primary Indication (Under Investigation)	Rheumatoid Arthritis [3]
Solubility	Soluble to 100 mM in DMSO [1]

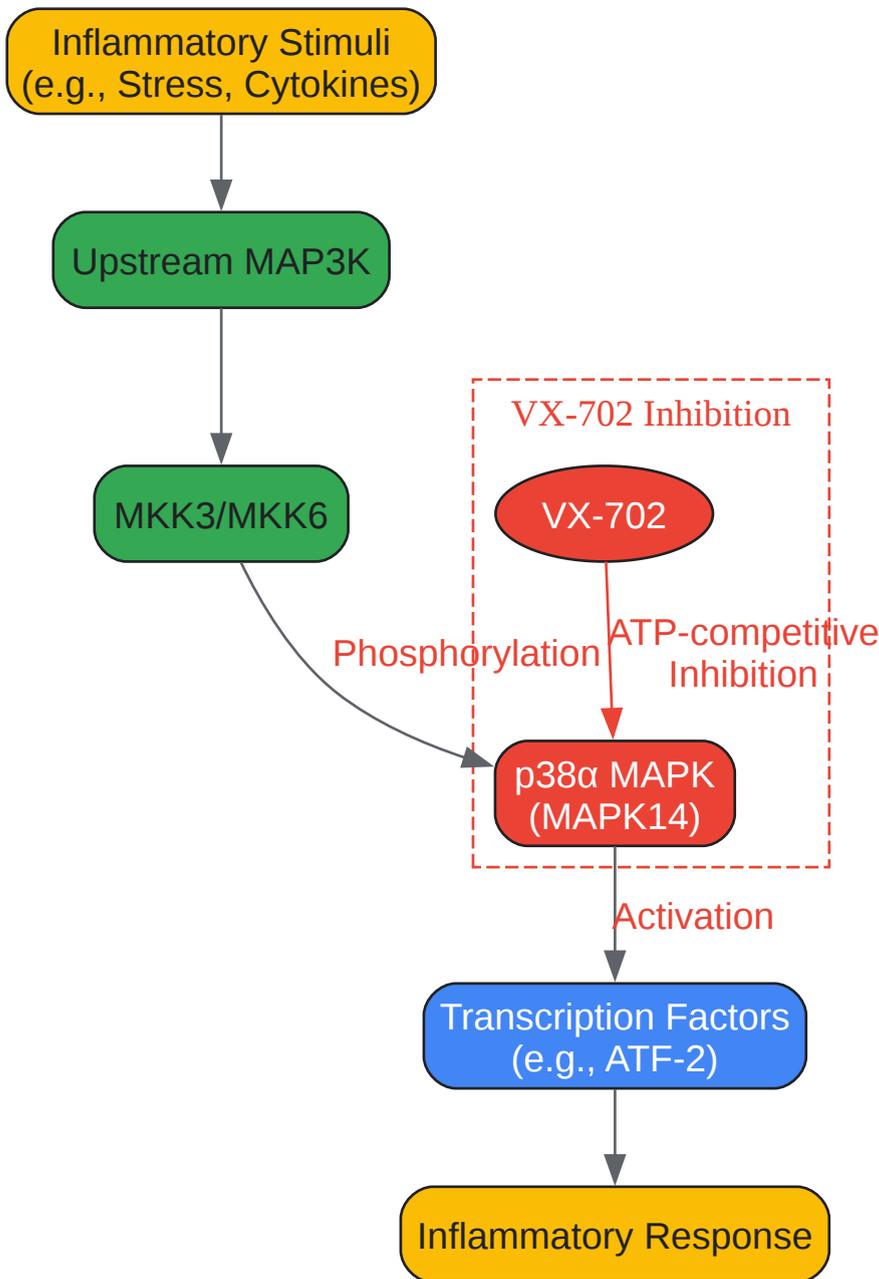
Quantitative Renal Excretion Data

A key study used the IPRK model to characterize the renal handling of **VX-702** and assess potential drug-drug interactions [3]. The following table summarizes the quantitative findings:

Experimental Condition	Key Findings
Dose Linearity (100 - 600 ng/mL)	Excretion was linear over the dose range. Clearance data indicated net reabsorption by the kidney [3].
Co-perfusion with Probenecid (1 mM)	No significant impact on VX-702 excretion. Suggests it is not a substrate for renal organic anion transporters [3].
Co-perfusion with Cimetidine (2 mM)	No significant impact on VX-702 excretion. Suggests it is not a substrate for renal organic cation transporters [3].
Comparison with Methotrexate (MTX)	MTX also showed net reabsorption, which was inhibited by probenecid. This contrast confirms different excretion pathways [3].

p38 α MAPK Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by **VX-702**, which is relevant to its mechanism of action in inflammatory diseases.

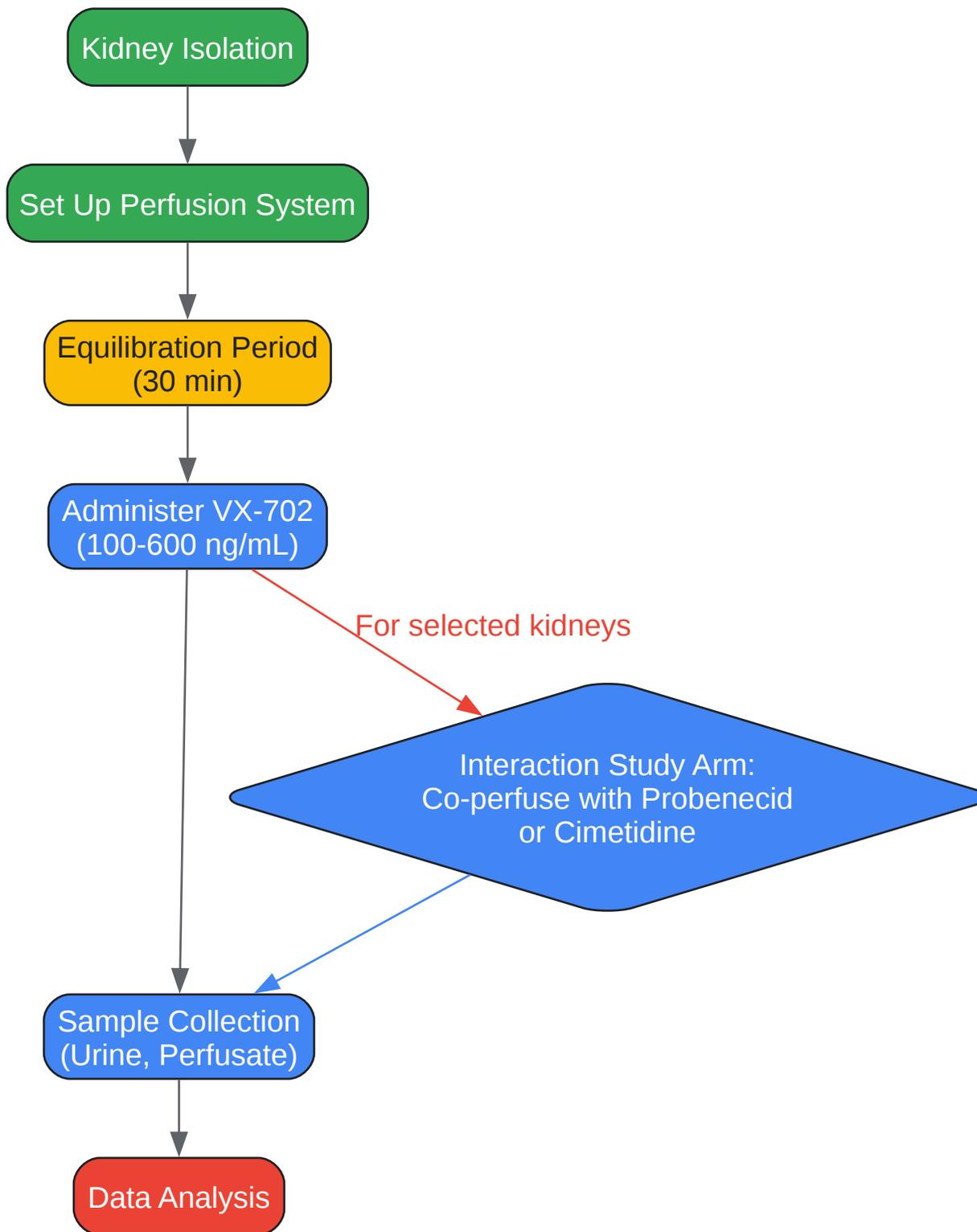


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Diagram Title: *p38α MAPK Signaling Pathway and VX-702 Inhibition*

IPRK Experimental Protocol

The following diagram and detailed protocol outline the methodology for assessing the renal excretion of **VX-702** using the IPRK model.



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Diagram Title: IPRK Experimental Workflow for **VX-702**

Detailed Protocol Steps

- **Kidney Isolation and Perfusion System Setup**
 - Anesthetize a rat (e.g., Sprague-Dawley) and surgically isolate the kidney, ensuring the ureter, renal artery, and vein are carefully cannulated.
 - Place the kidney in a thermostatically controlled (37°C) perfusion chamber. Connect the renal artery cannula to a recirculating perfusion system.
 - Perfuse with a Krebs-Henseleit bicarbonate buffer, continuously gassed with a mixture of **95% O₂ and 5% CO₂**. Include **D-glucose (5 mM)** as a substrate and **Bovine Serum Albumin (BSA, 6-7 g/100 mL)** as an oncotic agent [3].
- **Equilibration & VX-702 Administration**
 - Initiate perfusion and allow a **20-30 minute equilibration period** to stabilize renal function (as indicated by stable perfusion pressure, urine flow, and GFR).
 - Add **VX-702** to the perfusate reservoir to achieve the target concentration (e.g., 100, 300, or 600 ng/mL). The total perfusate volume is typically 100 mL [3].
- **Sample Collection**
 - Collect urine samples at regular intervals (e.g., every 10 minutes) via the ureteral cannula.
 - Simultaneously, collect perfusate samples from the reservoir.
 - Measure the volume of urine and perfusate samples accurately.
- **Drug Interaction Studies (Optional)**
 - To investigate transport mechanisms, repeat the experiment by co-perfusing **VX-702** with specific inhibitors:
 - **Probenecid (1 mM)**: An inhibitor of organic anion transporters.
 - **Cimetidine (2 mM)**: An inhibitor of organic cation transporters [3].
- **Analytical & Data Analysis**
 - Determine the concentrations of **VX-702** in urine and perfusate samples using a validated bioanalytical method (e.g., LC-MS/MS).
 - Calculate key renal parameters:
 - **Renal Clearance (CL_{renal})**: (Urine Concentration × Urine Flow Rate) / Perfusate Concentration
 - **Fraction Excreted Unchanged (f_e)**: (Amount in Urine / Administered Dose) × 100

- Compare clearance values with the glomerular filtration rate (GFR, measured by inulin clearance) to conclude secretion ($CL_{\text{renal}} > \text{GFR}$) or reabsorption ($CL_{\text{renal}} < \text{GFR}$).

Application Notes for Researchers

- **Key Outcome:** The primary finding from the IPRK model is that **VX-702** undergoes **net renal reabsorption** and is not a substrate for major secretory transport systems (OATs/OCTs) [3]. This suggests a low potential for clinically relevant drug-drug interactions at the renal transporter level with medications like methotrexate or probenecid.
- **Model Utility:** The IPRK model effectively provides a preliminary assessment of renal handling mechanisms before moving to more complex in vivo studies.
- **Limitations:** This is an ex vivo model. While it isolates renal function, it does not account for potential systemic metabolism, protein binding shifts, or other in vivo factors that could influence overall pharmacokinetics.

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References

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3. Comparative Renal Excretion of VX-702, a Novel p38 ... [pubmed.ncbi.nlm.nih.gov]

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